1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid
Overview
Description
1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids This compound is characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a 2-oxoethyl group linked to a 3,5-dimethylphenylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Attachment of the 2-Oxoethyl Group: The 2-oxoethyl group is introduced through acylation reactions, typically using acyl chlorides or anhydrides.
Substitution with the 3,5-Dimethylphenylamino Group: The final step involves the substitution reaction where the 3,5-dimethylphenylamino group is attached to the 2-oxoethyl group, often using amination reactions with appropriate amines.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Substitution reactions often involve reagents like halides, amines, and organometallic compounds under conditions such as heating or catalysis.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism by which 1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular pathways. The specific pathways and targets depend on the context of its application, such as its role in inhibiting specific enzymes or modulating receptor activity.
Comparison with Similar Compounds
1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylate: An ester derivative of the compound.
1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxaldehyde: An aldehyde derivative.
Uniqueness: 1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group, in particular, allows for a range of chemical modifications and interactions that are not possible with its amide or ester counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-(3,5-dimethylanilino)-2-oxoethyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-7-12(2)9-14(8-11)17-15(19)10-18-5-3-13(4-6-18)16(20)21/h7-9,13H,3-6,10H2,1-2H3,(H,17,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDPAGASIFOFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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